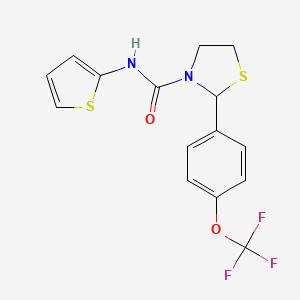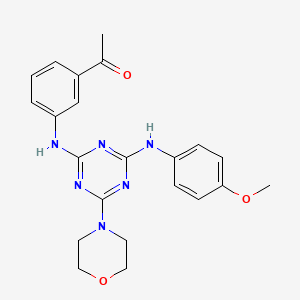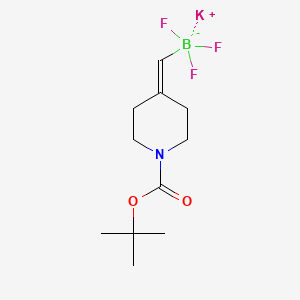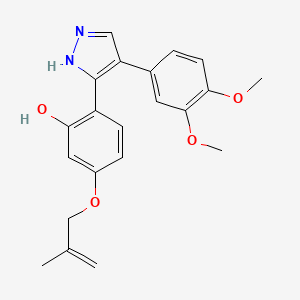
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy groups and a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and phenol group could potentially have interesting effects on the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrazole ring might participate in electrophilic substitution reactions, and the phenol group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar phenol and methoxy groups could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, has revealed insights into their annular tautomerism and structural characteristics through X-ray crystallography and NMR spectroscopy. These compounds exhibit unique tautomerism and crystallization patterns, significantly influenced by their phenol residues and the presence of OH groups, leading to various stabilization forms through hydrogen bonding patterns (Cornago et al., 2009).
Biological Evaluation for Anti-inflammatory and Antimicrobial Activities
A series of pyrazole chalcones, related in structure to the mentioned compound, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies indicate that such compounds can exhibit significant biological activities, with certain derivatives showing promising results in inhibiting TNF-alpha and IL-6, as well as possessing free radical scavenging and antimicrobial capabilities (Bandgar et al., 2009).
Photophysical and Physicochemical Properties
The photophysical and physicochemical properties of novel pyrazoline derivatives, including those similar to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, have been explored. These studies highlight the potential of such compounds in fluorescent chemosensing, particularly for metal ions like Fe3+, showcasing their solvatochromic behavior and applications in detecting critical micelle concentrations of surfactants (Khan, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-27-15-6-7-16(18(24)10-15)21-17(11-22-23-21)14-5-8-19(25-3)20(9-14)26-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPXEBYDMTEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

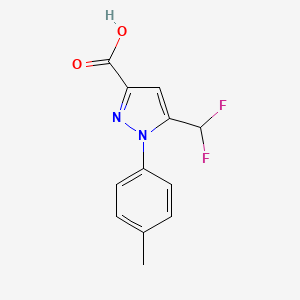


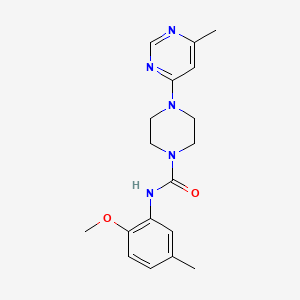
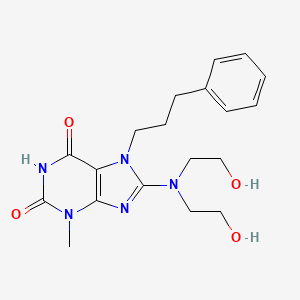
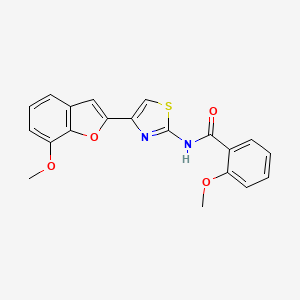
![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
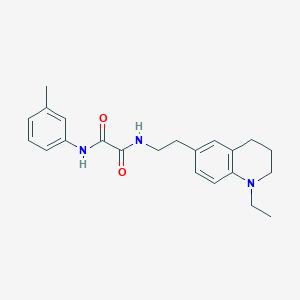

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)
